N-cyclohexyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-cyclohexyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-13-17(20(28)24-16-5-3-2-4-6-16)12-23-27(13)18-11-15(9-10-22-18)21-25-19(26-29-21)14-7-8-14/h9-12,14,16H,2-8H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOUSWDATSRKDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NC=CC(=C2)C3=NC(=NO3)C4CC4)C(=O)NC5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. . The final step involves the coupling of the cyclohexyl group to the pyrazole ring under specific reaction conditions, such as the use of a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
N-cyclohexyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound shares structural motifs with other heterocyclic carboxamide derivatives. A notable analog is N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide (CAS: 2034386-18-8, molecular weight: 383.4 g/mol) . Below is a comparative analysis:
Implications of Structural Differences
Electron Density : The pyridine ring in the target compound introduces electron-withdrawing effects, which may influence binding to targets requiring π-π stacking. In contrast, the thiazole-pyrrole system in the analog offers electron-rich regions for hydrogen bonding or cation-π interactions.
Steric Effects : The cyclopropyl-oxadiazole moiety in the target compound provides conformational rigidity, while the oxadiazole-methyl linker in the analog allows greater rotational freedom, possibly affecting target engagement kinetics.
Pharmacological Considerations
- Target Selectivity : The pyridine-oxadiazole framework in the target compound may favor interactions with kinases or proteases, whereas the thiazole-pyrrole system in the analog could align with GPCRs or ion channels.
Research Findings and Data Gaps
While direct biological data for the target compound are unavailable in the provided evidence, structural analogs like CAS 2034386-18-8 highlight trends in heterocyclic drug design. For instance:
- Oxadiazole Role : Both compounds utilize 1,2,4-oxadiazole as a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity .
- Heterocyclic Diversity : The substitution of pyridine (target) vs. thiazole (analog) underscores the importance of aromatic system selection in modulating target specificity.
Biological Activity
N-cyclohexyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound features a unique structure combining a pyrazole moiety with an oxadiazole ring, which is known for its diverse biological properties.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
| Component | Structure |
|---|---|
| Pyrazole | Pyrazole |
| Oxadiazole | Oxadiazole |
| Cyclohexyl | Cyclohexane ring |
Biological Activity Overview
Research indicates that compounds containing the oxadiazole and pyrazole frameworks exhibit a range of biological activities, including:
- Antimicrobial Activity : Derivatives of oxadiazoles have shown significant antimicrobial properties against various bacterial strains and fungi .
- Anticancer Potential : The pyrazole derivatives have been studied for their anticancer effects, demonstrating cytotoxicity against several cancer cell lines .
- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The oxadiazole ring may enhance binding affinity to these targets due to its electron-withdrawing properties, which can influence the overall reactivity and interaction profile of the compound .
1. Antimicrobial Activity
A study evaluating various oxadiazole derivatives found that compounds similar to N-cyclohexyl derivatives exhibited bactericidal activity against Mycobacterium tuberculosis (Mtb). The structure–activity relationship (SAR) revealed that modifications in the side chains significantly influenced potency .
2. Anticancer Activity
Research demonstrated that pyrazole-based compounds showed promising results in inhibiting tumor growth in vitro. For instance, a derivative exhibited IC50 values as low as 2.76 µM against ovarian cancer cell lines, indicating strong anticancer potential . The compound's mechanism was linked to the inhibition of cell proliferation pathways.
3. Anti-inflammatory Effects
In vitro assays indicated that similar compounds could inhibit cyclooxygenase enzymes (COX), which are critical in inflammatory processes. This suggests potential therapeutic applications in managing conditions like arthritis and other inflammatory diseases .
Table 1: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for preparing N-cyclohexyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclocondensation and functional group modifications. For example:
Pyrazole Core Formation : Cyclocondensation of ethyl acetoacetate with hydrazine derivatives (e.g., phenylhydrazine) under reflux in ethanol to generate the pyrazole ring .
Oxadiazole Ring Introduction : React the pyrazole intermediate with 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid using coupling agents like EDCI/HOBt in DMF .
N-Cyclohexylcarboxamide Functionalization : Treat the pyrazole-4-carboxylic acid intermediate with cyclohexylamine via amide coupling (e.g., DCC/DMAP in dichloromethane) .
Note: Purification steps (e.g., column chromatography, recrystallization) are critical to isolate high-purity intermediates .
Q. How can spectroscopic techniques (NMR, FT-IR, MS) be optimized to characterize this compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Focus on resolving peaks for the cyclopropane ring (δ 0.5–1.5 ppm for CH2 groups) and pyrazole protons (δ 6.5–8.5 ppm). Use deuterated DMSO for solubility .
- FT-IR : Confirm the oxadiazole ring via C=N stretching (~1600 cm⁻¹) and amide C=O (~1680 cm⁻¹) .
- HRMS : Use ESI+ mode to verify the molecular ion peak (expected m/z ~450–470) and isotopic patterns for bromine/chlorine absence .
Q. What solvent systems are suitable for studying the compound’s solubility and stability?
- Methodological Answer :
- Solubility : Test in DMSO (high solubility for biological assays), ethanol, and acetonitrile (for HPLC analysis). Use shake-flask method with UV-Vis quantification .
- Stability : Conduct accelerated degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions. Monitor via HPLC at 254 nm .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, molecular docking) guide the design of analogs with improved bioactivity?
- Methodological Answer :
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Prioritize the oxadiazole and pyrazole moieties for hydrogen bonding with active-site residues .
Q. What experimental design strategies minimize variability in biological assay results for this compound?
- Methodological Answer :
- DOE (Design of Experiments) : Apply factorial designs to optimize assay parameters (e.g., concentration range, incubation time). For IC50 determination, use 8-point dose-response curves with triplicate measurements .
- Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle-only controls to normalize data .
Q. How can contradictions in reported spectral data for similar pyrazole-oxadiazole hybrids be resolved?
- Methodological Answer :
- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, distinguish pyrazole C4 from oxadiazole carbons via HMBC .
- X-ray Crystallography : Obtain single crystals via slow evaporation (e.g., ethyl acetate/hexane) to unambiguously confirm stereochemistry .
Q. What methodologies are recommended for studying the compound’s metabolic stability in vitro?
- Methodological Answer :
- Liver Microsome Assay : Incubate with human liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BDMBFC) to assess inhibition potential .
Methodological Challenges & Troubleshooting
Q. How to address low yields during the oxadiazole ring formation step?
- Methodological Answer :
- Optimize Reaction Conditions : Use microwave-assisted synthesis (100°C, 30 min) to enhance cyclization efficiency .
- Alternative Reagents : Replace POCl3 with T3P® (propylphosphonic anhydride) for milder conditions .
Q. What strategies improve the compound’s stability in aqueous buffers for pharmacokinetic studies?
- Methodological Answer :
Q. How to validate target engagement in cellular assays while minimizing off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
